Cas no 404844-03-7 (N-Desmethyl Imatinib Mesylate)

N-Desmethyl Imatinib Mesylate 化学的及び物理的性質
名前と識別子
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- N-Desmethyl Imatinib Mesylate
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate
- BRTOZFXRYMYSOF-UHFFFAOYSA-N
- VU0493838-1
- N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide methanesulfonate
- Methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmet
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- インチ: 1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4)
- InChIKey: BRTOZFXRYMYSOF-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)O.O=C(C1C=CC(=CC=1)CN1CCNCC1)NC1C=CC(C)=C(C=1)NC1N=CC=C(C2C=NC=CC=2)N=1
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 10
- 重原子数量: 41
- 回転可能化学結合数: 7
- 複雑さ: 771
- トポロジー分子極性表面積: 158
N-Desmethyl Imatinib Mesylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D292345-50mg |
N-Desmethyl Imatinib Mesylate |
404844-03-7 | 50mg |
$ 1946.00 | 2023-09-08 | ||
TRC | D292345-5mg |
N-Desmethyl Imatinib Mesylate |
404844-03-7 | 5mg |
$ 253.00 | 2023-09-08 |
N-Desmethyl Imatinib Mesylate 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
N-Desmethyl Imatinib Mesylateに関する追加情報
Introduction to N-Desmethyl Imatinib Mesylate (CAS No. 404844-03-7)
N-Desmethyl Imatinib Mesylate, chemically designated as N-methyl-4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide monomethanesulfonate, is a significant metabolite of the well-known anticancer drug Imatinib Mesylate. This compound, identified by its CAS number 404844-03-7, has garnered attention in the field of pharmaceutical chemistry and oncology due to its pharmacokinetic properties and potential therapeutic applications. Understanding its structure, biological activity, and emerging research applications is crucial for advancing drug development strategies in modern medicine.
The molecular structure of N-Desmethyl Imatinib Mesylate reflects its derivation from Imatinib Mesylate, a tyrosine kinase inhibitor widely used for the treatment of chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and other malignancies driven by abnormal tyrosine kinase activity. The presence of the N-demethylated group at the amide position introduces subtle modifications to its pharmacophore, influencing its metabolic stability, solubility, and interaction with biological targets. This metabolite is typically formed during the biotransformation process in vivo, and its concentration is often monitored as a marker of drug metabolism and efficacy.
Recent studies have highlighted the importance of N-Desmethyl Imatinib Mesylate in understanding the pharmacokinetic profile of Imatinib Mesylate. Pharmacokinetic analysis reveals that this metabolite exhibits a relatively long half-life compared to the parent compound, suggesting its potential role in sustained therapeutic effects. Additionally, research indicates that the metabolic pathways involving N-Desmethyl Imatinib Mesylate can vary among individuals, influenced by genetic factors such as cytochrome P450 enzyme polymorphisms. These findings underscore the need for personalized medicine approaches in optimizing Imatinib Mesylate therapy.
Beyond its role as a metabolic byproduct, N-Desmethyl Imatinib Mesylate has been investigated for its own pharmacological properties. Some preclinical studies suggest that this metabolite may retain partial tyrosine kinase inhibitory activity, albeit at lower levels than Imatinib Mesylate. This residual activity could contribute to the overall therapeutic efficacy observed in patients receiving Imatinib Mesylate therapy. Furthermore, research into the structure-activity relationships (SAR) of N-Desmethyl Imatinib Mesylate has provided valuable insights into optimizing drug design for next-generation tyrosine kinase inhibitors.
The synthesis and characterization of N-Desmethyl Imatinib Mesylate (CAS No. 404844-03-7) have been facilitated by advancements in synthetic chemistry and analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed methods for identifying and quantifying this metabolite in biological samples. These techniques enable researchers to precisely determine the concentration of N-Desmethyl Imatinib Mesylate in plasma, urine, and tissues, aiding in the assessment of drug metabolism and bioavailability.
Emerging research in oncology has explored the potential applications of derivatives of N-Desmethyl Imatinib Mesylate in overcoming drug resistance associated with Imatinib Mesylate therapy. Resistance mechanisms often involve mutations in the target tyrosine kinases or alterations in metabolic pathways that affect drug clearance. By modifying the structure of N-Desmethyl Imatinib Mesylate, scientists aim to develop novel compounds with enhanced potency and reduced resistance profiles. Such efforts are critical for addressing treatment failures and improving patient outcomes in advanced stages of cancer.
The regulatory landscape for compounds like N-Desmethyl Imatinib Mesylate (CAS No. 404844-03-7) is governed by stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that all pharmaceutical compounds undergo rigorous testing for safety, efficacy, and quality before being approved for clinical use. The characterization of metabolites like N-Desmethyl Imatinib Mesylate is an integral part of this process, as it provides essential data on drug metabolism and potential side effects.
In conclusion, N-Desmethyl Imatinib Mesylate represents a fascinating subject of study in pharmaceutical chemistry and oncology. Its role as a key metabolite of Imatinib Mesylate, combined with its own pharmacological properties, makes it a valuable compound for both clinical monitoring and drug development. As research continues to uncover new insights into its biology and therapeutic potential, compounds derived from or related to N-Desmethyl ImatinibMesylate are poised to play a significant role in future advancements in cancer treatment.
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